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Compound of Interest

Compound Name:
4-Chloro-2-

(pentyloxy)phenylboronic acid

CAS No.: 2096338-13-3

Cat. No.: B2548719

Get Quote

Executive Summary & Retrosynthetic Analysis
4-Chloro-2-(pentyloxy)phenylboronic acid is a highly functionalized arylboronic acid used as

a building block in medicinal chemistry. The molecule features three distinct functionalities: a

boronic acid for coupling, a chlorine atom for orthogonal derivatization, and a pentyloxy ether

chain for lipophilicity modulation.

Retrosynthetic Logic
Direct borylation of a chlorobenzene core is non-selective. The most robust synthetic route

utilizes a Directed Ortho-Metalation (DOM) strategy or, more reliably, a Lithium-Halogen

Exchange on a pre-functionalized brominated precursor.

Target: 4-Chloro-2-(pentyloxy)phenylboronic acid

Precursor B: 1-Bromo-4-chloro-2-(pentyloxy)benzene

Starting Material A: 2-Bromo-5-chlorophenol (CAS: 13659-23-9)
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Rationale: Starting with 2-bromo-5-chlorophenol locks the regiochemistry early. The bromine

atom is positioned ortho to the phenol (which becomes the ether) and para to the chlorine.

Subsequent lithium-halogen exchange specifically targets the C-Br bond over the C-Cl bond at

cryogenic temperatures, ensuring the boronic acid is installed exactly at position 1.

Reaction Scheme & Pathway Visualization
The following diagram illustrates the two-step synthesis: Williamson Ether Synthesis followed

by Cryogenic Borylation.

Starting Material
2-Bromo-5-chlorophenol

Intermediate
1-Bromo-4-chloro-2-(pentyloxy)benzene

Alkylation

1-Bromopentane
K2CO3, DMF, 60°C

Target Product
4-Chloro-2-(pentyloxy)phenylboronic acid

Li-Halogen Exchange
& Borylation

1. n-BuLi, THF, -78°C
2. B(OiPr)3

3. H3O+

Click to download full resolution via product page

Caption: Two-step synthetic pathway ensuring regiochemical integrity of the boronic acid

installation.

Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-chloro-2-
(pentyloxy)benzene
This step utilizes a standard Williamson ether synthesis. The use of DMF accelerates the

nucleophilic substitution via the

mechanism.
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Materials:

Substrate: 2-Bromo-5-chlorophenol (1.0 equiv)

Alkylating Agent: 1-Bromopentane (1.2 equiv)

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

with 2-Bromo-5-chlorophenol and anhydrous DMF (concentration ~0.5 M).

Deprotonation: Add

in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

Addition: Add 1-Bromopentane dropwise via syringe.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc

9:1) until the starting phenol is consumed.

Workup:

Cool to room temperature.[1][2]

Pour the mixture into ice-water (5x reaction volume) to precipitate the product or induce

phase separation.

Extract with Ethyl Acetate (3x).

Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

Dry over
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, filter, and concentrate in vacuo.

Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes to 5%

EtOAc/Hexanes). The product is typically a colorless to pale yellow oil.

Step 2: Synthesis of 4-Chloro-2-
(pentyloxy)phenylboronic Acid
Critical Control Point: This reaction relies on the kinetic difference between Lithium-Bromine

and Lithium-Chlorine exchange. At -78°C, n-BuLi reacts exclusively with the Bromine. Strict

temperature control is mandatory.

Materials:

Substrate: 1-Bromo-4-chloro-2-(pentyloxy)benzene (1.0 equiv)

Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes (1.1 equiv)

Electrophile: Triisopropyl borate (

) (1.2–1.5 equiv)

Solvent: Tetrahydrofuran (THF), anhydrous/inhibitor-free

Quench: 1N HCl

Procedure:

Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Argon or Nitrogen.

Dissolution: Add the intermediate from Step 1 and anhydrous THF (concentration ~0.2 M).

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes

for thermal equilibration.

Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump or pressure-equalizing

dropping funnel. Maintain internal temperature below -70°C.
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Mechanism:[3][4][5] The bromine is exchanged for lithium.[3][4][6] The pentyloxy group at

the ortho position coordinates the lithium, stabilizing the intermediate.

Time: Stir at -78°C for 45–60 minutes.

Borylation: Add Triisopropyl borate dropwise. Ensure temperature remains below -65°C.

Note: Trimethyl borate can be used, but Triisopropyl borate is less prone to polymerization

and easier to handle.

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction

to warm to room temperature (approx. 20°C) over 1–2 hours.

Hydrolysis: Cool the flask to 0°C. Slowly add 1N HCl until the pH is acidic (pH ~2). Stir

vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

Workup:

Extract with Ethyl Acetate (3x).

Wash combined organics with brine.

Dry over

and concentrate.

Purification:

The crude residue often contains boroxines (anhydrides).

Recrystallization: Dissolve in a minimum amount of hot Acetonitrile or Acetone/Water

mixture. Cool to 0°C to precipitate the white solid.

Alternatively, triturate with Hexanes to remove non-polar impurities.

Quantitative Data & Specifications
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Parameter Specification / Range Notes

Step 1 Yield 85% – 95%
Highly efficient

reaction.

Step 2 Yield 65% – 80%
Dependent on strict moisture

exclusion.

Appearance White to Off-white powder
Boronic acids may darken if

oxidized.

1H NMR (DMSO-d6)

~7.5-7.8 (Ar-H), 4.0 (

), 8.0 (

)

Boronic acid protons are

broad/variable.

Storage 2–8°C, under Inert Gas
Hygroscopic; prone to

dehydration.

Workflow Logic Diagram
This diagram details the operational flow, including critical decision points for purification.
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Start: 2-Bromo-5-chlorophenol

Alkylation (DMF, K2CO3, 60°C)

TLC Check:
SM Consumed?

No (Continue Heating)

Aq. Workup & Drying

Yes

Cryogenic Lithiation (-78°C)
Add n-BuLi

Boron Trapping
Add B(OiPr)3

Acidic Hydrolysis (HCl)

Recrystallization
(Acetonitrile/H2O)

Click to download full resolution via product page

Caption: Operational workflow highlighting the critical check-point and purification strategy.
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Safety & Handling (E-E-A-T)
Organolithium Hazards

n-Butyllithium is pyrophoric. It must be handled strictly under an inert atmosphere

(Argon/Nitrogen).

Protocol: Use the "double-needle" technique or a gastight syringe for transfer. Ensure the

needle tip is always submerged in the liquid or inert gas.

Quenching: Quench excess n-BuLi with isopropanol or methanol before adding water during

cleanup.

Boronic Acid Stability[7]
Dehydration: Boronic acids spontaneously form cyclic anhydrides (boroxines) upon heating

or drying. This is reversible. If the melting point is broad or NMR integration is off, the sample

likely contains boroxines.

Re-hydration: Recrystallization from water-containing solvents usually restores the

monomeric acid form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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